![molecular formula C19H30N2O B6080567 2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6080567.png)
2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol
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Overview
Description
2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive agent that has been studied for its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of 2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release in the brain. It has also been found to have an affinity for the dopamine D2 receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been found to have significant biochemical and physiological effects. It has been shown to decrease locomotor activity and increase sleeping time in animal models. It has also been found to have anxiolytic and antidepressant effects in several studies. Additionally, it has been shown to have antinociceptive effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its ability to cross the blood-brain barrier, making it an ideal candidate for studying the central nervous system. However, one of the limitations of using this compound is its potential for abuse, which may limit its use in certain research applications.
Future Directions
There are several future directions for the study of 2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol. One potential direction is the further exploration of its potential as a treatment for neurological disorders such as anxiety, depression, and schizophrenia. Another potential direction is the study of its potential as a sedative and anesthetic agent. Additionally, further research could be done to explore its potential as a pain reliever and to better understand its mechanism of action.
Synthesis Methods
The synthesis of 2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol can be achieved through a multi-step process. The first step involves the synthesis of 4-cyclobutyl-1-(3-phenylpropyl)piperazine, which is then reacted with ethylene oxide to form 2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol. This synthesis method has been reported in several research studies and has been found to be efficient and reliable.
Scientific Research Applications
2-[4-cyclobutyl-1-(3-phenylpropyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of research. It has been found to have significant effects on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a sedative and anesthetic agent.
properties
IUPAC Name |
2-[4-cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-15-11-19-16-21(18-9-4-10-18)14-13-20(19)12-5-8-17-6-2-1-3-7-17/h1-3,6-7,18-19,22H,4-5,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUQFTQTVAKFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Cyclobutyl-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
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